1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthetic processes.
- A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation, which may influence solubility and bioactivity.
This compound is likely utilized as an intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, where pyrrolidine scaffolds are common .
Properties
CAS No. |
959579-56-7 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-10(9-4-5-20-8-9)11(7-15)12(16)17/h4-5,8,10-11H,6-7H2,1-3H3,(H,16,17)/t10-,11+/m0/s1 |
InChI Key |
SMFRPIXMKBJZBM-WDEREUQCSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CSC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the thiophene and carboxylic acid groups. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrolidine ring.
Substitution reactions: to introduce the thiophene group.
Carboxylation reactions: to add the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:
Catalysts: to accelerate reactions.
Controlled reaction conditions: such as temperature and pressure.
Purification techniques: like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Comparison
Key analogs and their differences:
Key Differences :
- Thiophen-3-yl vs. Methoxyphenyl: Thiophene’s sulfur atom contributes to lower polarity and higher lipophilicity compared to the electron-rich 4-methoxyphenyl group.
Physicochemical Properties (Hypothetical Comparison)
Notes:
- Experimental data for the target compound is scarce, but structural analogs suggest trends. Thiophene derivatives often exhibit poor aqueous solubility , necessitating formulation adjustments in drug development.
Challenges :
- Methoxyphenyl analogs may face regioselectivity issues during aryl group installation.
Recommendations :
- Conduct experimental assays to compare solubility, stability, and target affinity.
- Explore derivatives with hybrid substituents (e.g., thiophene-methoxy hybrids) to balance polarity and bioactivity.
Biological Activity
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-trans-DL-β-Pro-4-(3-thienyl)-OH, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a thienyl group. This compound has garnered attention for its potential biological activities, including antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉NO₄S, with a molecular weight of approximately 297.37 g/mol. The presence of the thienyl group contributes to the compound's aromatic characteristics, which may influence its biological interactions.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For example, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin (MRSA) . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can reduce inflammatory responses. Specifically, compounds with similar structures have been shown to inhibit the release of nitric oxide (NO) and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential application in treating inflammatory diseases.
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against MRSA. The results indicated that specific modifications in the pyrrolidine structure enhanced antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
- Inflammation Model : In an experimental model using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers. The study quantified reductions in TNF-α (72.2%) and IL-6 (58.3%), supporting the anti-inflammatory potential of these derivatives .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
